Cas no 2034553-55-2 (3-{1-3-(1H-1,3-benzodiazol-2-yl)propanoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
3-{1-3-(1H-1,3-benzodiazol-2-yl)propanoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 3-[1-[3-(1H-benzimidazol-2-yl)propanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
- 3-{1-3-(1H-1,3-benzodiazol-2-yl)propanoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one
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- Inchi: 1S/C22H22N6O2/c29-20(8-7-19-25-17-5-1-2-6-18(17)26-19)27-12-9-15(10-13-27)28-14-24-21-16(22(28)30)4-3-11-23-21/h1-6,11,14-15H,7-10,12-13H2,(H,25,26)
- InChI Key: DIFHOBWLJWCQPJ-UHFFFAOYSA-N
- SMILES: O=C(CCC1=NC2C=CC=CC=2N1)N1CCC(CC1)N1C=NC2C(=CC=CN=2)C1=O
Computed Properties
- Exact Mass: 402.18042397 g/mol
- Monoisotopic Mass: 402.18042397 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 402.4
- XLogP3: 1.7
- Topological Polar Surface Area: 94.6
3-{1-3-(1H-1,3-benzodiazol-2-yl)propanoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6559-0738-2μmol |
3-{1-[3-(1H-1,3-benzodiazol-2-yl)propanoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034553-55-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6559-0738-5μmol |
3-{1-[3-(1H-1,3-benzodiazol-2-yl)propanoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034553-55-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6559-0738-10μmol |
3-{1-[3-(1H-1,3-benzodiazol-2-yl)propanoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034553-55-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6559-0738-20μmol |
3-{1-[3-(1H-1,3-benzodiazol-2-yl)propanoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034553-55-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6559-0738-1mg |
3-{1-[3-(1H-1,3-benzodiazol-2-yl)propanoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034553-55-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6559-0738-2mg |
3-{1-[3-(1H-1,3-benzodiazol-2-yl)propanoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034553-55-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6559-0738-3mg |
3-{1-[3-(1H-1,3-benzodiazol-2-yl)propanoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034553-55-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6559-0738-4mg |
3-{1-[3-(1H-1,3-benzodiazol-2-yl)propanoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034553-55-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6559-0738-5mg |
3-{1-[3-(1H-1,3-benzodiazol-2-yl)propanoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034553-55-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6559-0738-10mg |
3-{1-[3-(1H-1,3-benzodiazol-2-yl)propanoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034553-55-2 | 10mg |
$79.0 | 2023-09-08 |
3-{1-3-(1H-1,3-benzodiazol-2-yl)propanoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 3-{1-3-(1H-1,3-benzodiazol-2-yl)propanoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one
Exploring the Potential of 3-{1-3-(1H-1,3-benzodiazol-2-yl)propanoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one (CAS No. 2034553-55-2) in Modern Therapeutics
In the rapidly evolving field of medicinal chemistry, 3-{1-3-(1H-1,3-benzodiazol-2-yl)propanoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one (CAS No. 2034553-55-2) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its unique benzodiazol and pyridopyrimidinone moieties, is being investigated for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which may offer novel binding interactions with biological targets.
The compound's piperidin-4-yl and propanoyl groups contribute to its pharmacokinetic properties, making it a candidate for further exploration in therapeutic areas such as oncology and neurology. With the growing demand for small-molecule inhibitors and kinase-targeted therapies, this molecule aligns with current trends in precision medicine. Its pyrido[2,3-d]pyrimidin-4-one core is reminiscent of known pharmacophores, suggesting potential bioactivity against enzymes like PI3K or mTOR, which are hot topics in cancer research.
From a synthetic chemistry perspective, the 1H-1,3-benzodiazol-2-yl moiety presents interesting challenges for structure-activity relationship (SAR) studies. Recent publications have highlighted the importance of such heteroaromatic systems in improving drug-like properties, including solubility and metabolic stability. This has led to increased searches for "benzodiazol derivatives in drug design" and "pyridopyrimidinone synthesis" across academic databases.
The pharmaceutical industry's shift toward targeted therapies has amplified interest in compounds like 2034553-55-2. Computational studies suggest its potential as a protein-protein interaction modulator, addressing one of the most challenging areas in modern drug discovery. This aligns with frequent search queries about "PPI inhibitors 2023" and "next-generation small molecule drugs," reflecting the compound's relevance to current research directions.
Analytical characterization of 3-{1-3-(1H-1,3-benzodiazol-2-yl)propanoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one reveals interesting physicochemical properties. The compound's logP and polar surface area values suggest favorable membrane permeability, while its hydrogen bond donors/acceptors indicate potential for specific molecular recognition. These characteristics are frequently discussed in forums focusing on "ADME optimization strategies" and "lead compound selection criteria."
Recent patent analyses show growing intellectual property activity around pyrido[2,3-d]pyrimidin-4-one derivatives, particularly in the context of kinase inhibition and signal transduction modulation. This has correlated with increased search volume for terms like "new kinase inhibitor scaffolds" and "emerging heterocyclic pharmacophores." The compound's 2034553-55-2 identifier appears in several preliminary screening studies, though detailed biological data remains limited in public literature.
From a medicinal chemistry optimization standpoint, the propanoylpiperidin-4-yl linker in this molecule offers opportunities for structural diversification. This flexibility addresses common search queries about "spacer group optimization" and "molecular geometry in drug design." The compound's balanced lipophilicity and molecular weight (approximately 400-450 g/mol) position it within the preferred range for oral bioavailability, a key consideration in current drug development paradigms.
The benzodiazol-propanoyl segment of the molecule may contribute to π-stacking interactions with biological targets, a feature increasingly recognized in allosteric modulator design. This aspect connects with trending topics in pharmaceutical research, including "allosteric vs orthosteric binding" and "protein surface recognition." Computational docking studies suggest potential interactions with protein kinase ATP-binding sites, though experimental validation is needed.
Quality control aspects of 2034553-55-2 synthesis have become a point of discussion in process chemistry circles. The compound's chiral center at the piperidine ring introduces considerations for stereochemical purity, reflecting common industry concerns about "enantiomeric control in API synthesis." Analytical methods development for such complex molecules remains an active area of research, as evidenced by conference presentations on "HPLC method development for novel heterocycles."
Looking forward, the 3H,4H-pyrido2,3-dpyrimidin-4-one scaffold present in this compound may find applications beyond traditional small-molecule therapeutics. Recent interest in PROTACs (proteolysis targeting chimeras) and molecular glues has created new opportunities for such heterocyclic systems. This aligns with the surge in searches for "degrader technologies in drug discovery" and "ternary complex formation," positioning 2034553-55-2 as potentially relevant to these cutting-edge approaches.
In conclusion, 3-{1-3-(1H-1,3-benzodiazol-2-yl)propanoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one represents an intriguing case study in contemporary medicinal chemistry. Its structural features address multiple current research priorities, from kinase inhibitor development to novel heterocyclic scaffolds. As investigation continues, this compound may yield important insights for the next generation of therapeutic agents, particularly in challenging target spaces where conventional approaches have shown limitations.
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